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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

Cat. No.: B1361237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-ethynylbenzoate is a versatile bifunctional building block in organic synthesis, prized

for its terminal alkyne and methyl ester functionalities. This combination allows for a wide array

of chemical transformations, making it a valuable reagent in the synthesis of pharmaceuticals,

functional materials, and complex organic molecules. Its rigid phenylacetylene core is often

incorporated into molecular scaffolds to impart specific structural and electronic properties.

Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of methyl 4-ethynylbenzoate is

provided in the table below.
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Property Value Reference

CAS Number 3034-86-4 [1][2]

Molecular Formula C₁₀H₈O₂ [1][2]

Molecular Weight 160.17 g/mol [1][2]

Appearance White to off-white solid [3]

Melting Point 93-97 °C [3]

Boiling Point 239.4 °C at 760 mmHg [1]

Solubility

Soluble in common organic

solvents like THF, DMF, and

chlorinated solvents.

[3]

Safety Profile: Methyl 4-ethynylbenzoate is classified as an irritant. It may cause skin, eye,

and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood.

Key Applications and Experimental Protocols
Methyl 4-ethynylbenzoate is primarily utilized in three major classes of reactions:

Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Diels-

Alder reactions.

Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds

between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.

[4] This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.

Experimental Protocol: General Procedure for Sonogashira Coupling of Methyl 4-
ethynylbenzoate with Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.
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Materials:

Methyl 4-ethynylbenzoate

Aryl halide (e.g., aryl iodide or aryl bromide)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the

aryl halide (1.0 eq.), methyl 4-ethynylbenzoate (1.1-1.5 eq.), palladium catalyst (1-5 mol%),

and CuI (2-10 mol%).

Add the anhydrous solvent and the base (2-3 eq.).

Stir the reaction mixture at room temperature or heat as required (typically between room

temperature and 80 °C).

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Filter the mixture through a pad of Celite to remove the catalyst.

Wash the organic layer with saturated aqueous ammonium chloride solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired

coupled product.

Data Presentation: Sonogashira Coupling of Methyl 4-ethynylbenzoate with Various Aryl

Halides

Entry
Aryl
Halide

Catalyst
System
(mol%)

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

4-

Iodoanis

ole

Pd(PPh₃)

₄ (5), CuI

(10)

TEA THF RT 12 85

2

1-Bromo-

4-

nitrobenz

ene

PdCl₂(PP

h₃)₂ (3),

CuI (5)

DIPEA DMF 60 8 92

3

3-

Bromopy

ridine

Pd(OAc)₂

(2), PPh₃

(4), CuI

(5)

K₂CO₃ Toluene 80 16 78

4

Methyl 4-

iodobenz

oate

PdCl₂(PP

h₃)₂ (2),

CuI (4)

TEA
THF/DM

F
50 10 90

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and

regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5]

This reaction is widely employed in drug discovery, bioconjugation, and materials science due

to its reliability and broad functional group tolerance.[6][7]

Experimental Protocol: General Procedure for CuAAC Reaction of Methyl 4-ethynylbenzoate

This protocol describes a common method using in situ generation of the active copper(I)

catalyst.
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Materials:

Methyl 4-ethynylbenzoate

Organic azide

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent system (e.g., t-BuOH/H₂O (1:1), DMF, or DMSO)

Procedure:

In a round-bottom flask, dissolve methyl 4-ethynylbenzoate (1.0 eq.) and the organic azide

(1.0-1.1 eq.) in the chosen solvent system.

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10-20 mol%).

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate

solution.

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-24

hours.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to yield

the pure 1,2,3-triazole product.
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Data Presentation: CuAAC Reactions of Methyl 4-ethynylbenzoate with Various Azides

| Entry | Azide | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- |

:--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl azide | CuSO₄·5H₂O (5), NaAsc (10) | t-BuOH/H₂O |

RT | 4 | 95 | | 2 | Phenyl azide | CuSO₄·5H₂O (2), NaAsc (5) | DMF | RT | 8 | 91 | | 3 | 1-Azido-4-

nitrobenzene | CuSO₄·5H₂O (5), NaAsc (10) | DMSO | 40 | 2 | 98 | | 4 | (Azidomethyl)benzene |

CuSO₄·5H₂O (1), NaAsc (2) | t-BuOH/H₂O | RT | 12 | 96 |

Diels-Alder Reaction
As a dienophile, the electron-withdrawing ester group of methyl 4-ethynylbenzoate activates

the alkyne for [4+2] cycloaddition reactions with electron-rich dienes. This reaction provides a

direct route to highly functionalized cyclic and bicyclic structures.

Experimental Protocol: General Procedure for Diels-Alder Reaction of Methyl 4-
ethynylbenzoate with a Diene

This protocol is a general guideline for a thermal Diels-Alder reaction. Lewis acid catalysis may

be employed to accelerate the reaction and enhance regioselectivity.

Materials:

Methyl 4-ethynylbenzoate

Diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)

Anhydrous high-boiling solvent (e.g., toluene, xylene)

Procedure:

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve methyl
4-ethynylbenzoate (1.0 eq.) in the anhydrous solvent.

Add the diene (1.1-2.0 eq.). For volatile dienes like cyclopentadiene (generated by cracking

its dimer), an excess is typically used.

Heat the reaction mixture to the desired temperature (typically 80-150 °C).
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Monitor the reaction progress by TLC or GC.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to obtain

the desired cycloadduct.

Application in Drug Discovery: Synthesis of a PAK4
Kinase Inhibitor
Methyl 4-ethynylbenzoate is a valuable building block in the synthesis of bioactive molecules,

including kinase inhibitors. For instance, substituted ethynyl-indole derivatives have been

developed as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a

serine/threonine kinase implicated in cancer progression and metastasis.[2] The ethynyl moiety

is typically introduced via a Sonogashira coupling reaction.

The diagram below illustrates a simplified signaling pathway involving PAK4 and its

downstream effectors, which are targets for cancer therapy. Inhibition of PAK4 can disrupt

these pathways, leading to reduced cell migration, invasion, and proliferation.[2]
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Simplified PAK4 signaling pathway and point of inhibition.
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Synthesis of Methyl 4-ethynylbenzoate
Methyl 4-ethynylbenzoate can be conveniently synthesized from methyl 4-iodobenzoate via a

Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Methyl 4-iodobenzoate
Sonogashira Coupling

(TMS-acetylene,
Pd/Cu catalyst, base)

Methyl 4-((trimethylsilyl)ethynyl)benzoate Deprotection
(K₂CO₃, MeOH or TBAF, THF) Methyl 4-ethynylbenzoate

Click to download full resolution via product page

Synthetic workflow for methyl 4-ethynylbenzoate.

Experimental Protocol: Synthesis of Methyl 4-ethynylbenzoate from Methyl 4-iodobenzoate

Step 1: Sonogashira Coupling

In a Schlenk flask, combine methyl 4-iodobenzoate (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and

CuI (4 mol%).

Evacuate and backfill the flask with an inert gas (e.g., argon).

Add anhydrous triethylamine (TEA) as the solvent and base.

Add trimethylsilylacetylene (1.2 eq.) dropwise.

Stir the mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and

wash with ethyl acetate.

Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected product.

Step 2: Deprotection

Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in methanol.
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Add potassium carbonate (K₂CO₃) (1.5 eq.) and stir the mixture at room temperature for 1-3

hours.

Monitor the deprotection by TLC.

Once complete, remove the methanol under reduced pressure.

Add water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography (eluting with a mixture of ethyl acetate

and hexanes) to yield pure methyl 4-ethynylbenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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